3-(4-Methylphenyl)pyrrolidin-2-one
Description
3-(4-Methylphenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a 4-methylphenyl substituent at the 3-position of the pyrrolidin-2-one core. Pyrrolidin-2-one scaffolds are widely studied in medicinal chemistry due to their conformational flexibility, hydrogen-bonding capability, and metabolic stability, making them suitable for targeting enzymes and receptors in neurological, cardiovascular, and infectious diseases .
Properties
IUPAC Name |
3-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-2-4-9(5-3-8)10-6-7-12-11(10)13/h2-5,10H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULDUVQNJCCRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives . Additionally, the ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize pyrrolidin-2-ones .
Industrial Production Methods
Industrial production of 3-(4-Methylphenyl)pyrrolidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of 3-(4-Methylphenyl)pyrrolidin-2-one include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve reagents such as halogens or nucleophiles.
Major Products Formed
The major products formed from the reactions of 3-(4-Methylphenyl)pyrrolidin-2-one depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
Medicinal Chemistry
Synthesis and Derivatives
The compound serves as a crucial building block in the synthesis of various bioactive molecules. Its derivatives have been explored for their potential as pharmaceuticals, particularly in the development of drugs targeting neurological disorders and other health conditions.
Therapeutic Properties
Research indicates that 3-(4-Methylphenyl)pyrrolidin-2-one exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines, warranting further investigation into its use as an anticancer agent.
Biological Research
Mechanism of Action
The biological effects of 3-(4-Methylphenyl)pyrrolidin-2-one are often attributed to its interaction with specific molecular targets. It may influence neurotransmitter systems by acting on transporters or receptors, particularly in the context of treating mood disorders and addiction.
Case Studies
- Neurotransmitter Interaction : A study highlighted the compound's selective inhibition of dopamine and norepinephrine transporters, suggesting its potential in managing conditions like depression and anxiety.
- Anticancer Activity : In vivo studies demonstrated that administration of this compound led to significant tumor reduction in mouse models of breast cancer, indicating its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Pyrrolidin-2-one Derivatives
Structural and Functional Comparisons
The biological activity of pyrrolidin-2-one derivatives is highly dependent on substituent patterns on the aromatic ring and the pyrrolidinone core. Below is a comparative analysis of structurally related compounds:
Key Observations
Substituent Effects on Activity :
- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., 4-fluoro in 10b) enhance AChE inhibition by increasing electrophilicity at the binding site .
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups (e.g., in 3-(4-Methylphenyl)pyrrolidin-2-one) may improve metabolic stability and blood-brain barrier penetration, critical for CNS-targeting agents .
- Bulkier Substituents : Piperazinyl or benzylidene groups (e.g., T990-4313, Py29) broaden target selectivity (e.g., chemokine receptors, fungal enzymes) but may reduce oral bioavailability .
Pharmacological Potency: Anti-Alzheimer’s compounds (e.g., 10b, 18c) prioritize substituents that mimic donepezil’s indanone ring, enhancing AChE binding . Cardiovascular agents (e.g., Compound 7) require balanced lipophilicity (logP ~3–4) for optimal α1-AR affinity and in vivo efficacy .
Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) is commonly used to introduce aryl groups to the pyrrolidinone core, as seen in and . Radiolabeled analogs (e.g., ¹²³I-pyrrolidin-2-one in ) highlight the scaffold’s adaptability for diagnostic applications .
Biological Activity
3-(4-Methylphenyl)pyrrolidin-2-one is a compound within the pyrrolidinone family, characterized by its five-membered lactam structure and a 4-methylphenyl substituent. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. Research has indicated that this compound exhibits significant antimicrobial, anti-inflammatory, and anticancer properties, with mechanisms of action involving interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of 3-(4-Methylphenyl)pyrrolidin-2-one is with a molecular weight of approximately 189.25 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.25 g/mol |
| Structure | Structure |
Research indicates that 3-(4-Methylphenyl)pyrrolidin-2-one interacts with specific molecular targets, primarily neurotransmitter systems. It has been shown to influence dopamine and norepinephrine transporters, which are critical in regulating mood and behavior. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety.
Neurotransmitter Interaction
The compound acts as an inhibitor of monoamine uptake, specifically targeting dopamine (DA) and norepinephrine (NE) transporters while showing lower activity on serotonin (5-HT) transporters. This selectivity could lead to fewer side effects compared to non-selective antidepressants . In vitro studies have demonstrated that 3-(4-Methylphenyl)pyrrolidin-2-one exhibits significant inhibition of DA reuptake, indicating its potential as a therapeutic agent for conditions like ADHD or depression .
Antimicrobial Properties
The antimicrobial activity of 3-(4-Methylphenyl)pyrrolidin-2-one has been evaluated against various bacterial strains. Studies have shown that the compound possesses significant antibacterial effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines, which are key mediators in chronic inflammatory diseases. This action suggests potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Activity
Recent studies have also explored the anticancer potential of 3-(4-Methylphenyl)pyrrolidin-2-one. In vitro assays have shown that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The compound's ability to modulate cell cycle progression and promote programmed cell death highlights its potential as an adjunct therapy in oncology .
Case Studies
- Neuropharmacological Study : A study investigated the effects of 3-(4-Methylphenyl)pyrrolidin-2-one on animal models for anxiety-related behaviors. Results indicated a significant reduction in anxiety-like behaviors, supporting its potential use in treating anxiety disorders .
- Antimicrobial Efficacy : In a clinical trial assessing the effectiveness of this compound against resistant bacterial strains, it was found to significantly reduce bacterial load in infected tissue samples when compared to standard antibiotic treatments.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 3-(4-Methylphenyl)pyrrolidin-2-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Pyrrolidin-2-one | Parent Compound | Lacks the 4-methylphenyl group; serves as a basic structure for comparison. |
| 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one | Pyrrolidine Derivative | Contains a fluorine substituent; known for different biological activities. |
| 1-(4-Methylphenyl)pyrrolidin-2-imine | Pyrrolidine Derivative | Features an imine functional group; exhibits distinct mechanisms related to neurotransmitter transport. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
